molecular formula C20H18ClN3O3 B10927752 N-(3-chloro-4-methoxyphenyl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3-chloro-4-methoxyphenyl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10927752
M. Wt: 383.8 g/mol
InChI Key: MFWDMGIXEMCMHV-UHFFFAOYSA-N
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Description

N~4~-(3-Chloro-4-methoxyphenyl)-3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a chloro-methoxyphenyl group, dicyclopropyl groups, and an isoxazolo-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-Chloro-4-methoxyphenyl)-3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the isoxazolo-pyridine core and the introduction of the chloro-methoxyphenyl and dicyclopropyl groups. Common synthetic routes may involve:

    Formation of Isoxazolo-Pyridine Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of Chloro-Methoxyphenyl Group: This can be achieved through substitution reactions using chloro-methoxyphenyl precursors.

    Addition of Dicyclopropyl Groups: This step may involve the use of cyclopropyl reagents under specific reaction conditions to ensure the correct positioning of the groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-Chloro-4-methoxyphenyl)-3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halides or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N~4~-(3-Chloro-4-methoxyphenyl)-3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(3-Chloro-4-methoxyphenyl)-3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(4-methoxyphenyl)propanamide
  • 4-Methoxybenzylamine
  • 4-Methoxybenzenamide

Uniqueness

N~4~-(3-Chloro-4-methoxyphenyl)-3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both chloro and methoxy groups, along with the dicyclopropyl and isoxazolo-pyridine core, distinguishes it from other similar compounds and may confer unique chemical and biological properties.

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3,6-dicyclopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H18ClN3O3/c1-26-16-7-6-12(8-14(16)21)22-19(25)13-9-15(10-2-3-10)23-20-17(13)18(24-27-20)11-4-5-11/h6-11H,2-5H2,1H3,(H,22,25)

InChI Key

MFWDMGIXEMCMHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4CC4)C5CC5)Cl

Origin of Product

United States

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